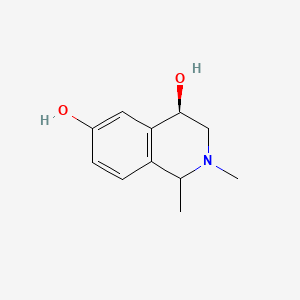
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 6 positions and methyl groups at the 1 and 2 positions. This structural configuration imparts specific stereochemical properties, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multi-step organic reactions. One common method includes the reduction of isoquinoline derivatives followed by selective hydroxylation. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) for reduction steps. Hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into corresponding alcohols or ethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various hydroxylated, alkylated, and oxidized derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学的研究の応用
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and its role in modulating neurotransmitter pathways.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it can modulate neurotransmitter pathways by binding to receptors and influencing signal transduction processes.
類似化合物との比較
Similar Compounds
(4R)-Limonene: A monoterpenoid with a similar chiral center but different functional groups.
(4R)-2-Methylpentane-2,4-Diol: A tertiary alcohol with comparable stereochemistry.
Ponceau 4R: A synthetic azo dye with a different application but similar structural complexity.
Uniqueness
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to its specific hydroxyl and methyl group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial use.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
(4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3/t7?,11-/m0/s1 |
InChIキー |
OHUJPMVFBVUHAT-QRIDDKLISA-N |
異性体SMILES |
CC1C2=C(C=C(C=C2)O)[C@H](CN1C)O |
正規SMILES |
CC1C2=C(C=C(C=C2)O)C(CN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















